molecular formula C15H15FN6 B12465023 4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12465023
M. Wt: 298.32 g/mol
InChI Key: QRKLUICYAXZGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine moiety, which is further linked to a piperazine ring. The unique structure of this compound makes it a promising candidate for various pharmacological applications, particularly in the development of anticancer and kinase inhibitor drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, solvents, and purification techniques. The scalability of the synthesis process is crucial for its commercial production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which is crucial in cell signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-4-{2H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and selectivity towards specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity .

Biological Activity

4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H19FN6
  • Molecular Weight : 364.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Cyclin-dependent kinases (CDKs) : The compound has shown inhibitory effects on CDK9-mediated RNA polymerase II transcription, which is crucial for cell cycle regulation and apoptosis.
  • Dihydroorotate dehydrogenase (hDHODH) : It exhibits potent inhibition of hDHODH, a key enzyme in pyrimidine biosynthesis, making it a candidate for treating certain cancers such as acute myeloid leukemia (AML) .

Biological Activity and Pharmacological Effects

Research indicates that this compound possesses various biological activities:

  • Anticancer Activity :
    • In vitro studies demonstrated that the compound inhibits cell proliferation in AML cell lines with an IC50 value of approximately 7.2 nM, indicating strong potency .
    • In vivo studies using xenograft mouse models revealed significant antileukemic activity with low cytotoxicity towards non-cancerous cells .
  • Psychopharmacological Effects :
    • The piperazine moiety contributes to the compound's psychopharmacological properties, suggesting potential applications in treating mood disorders or anxiety .
  • Antiviral Properties :
    • Recent investigations have indicated antiviral activity against certain viral infections, highlighting its versatility as a therapeutic agent .

Case Studies

Several research articles have documented the biological effects and therapeutic potential of this compound:

  • A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) and identified modifications that enhance potency against hDHODH while maintaining low toxicity profiles .
  • Another investigation focused on the compound's ability to induce differentiation in AML cells, showing enhanced efficacy when combined with other agents like dipyridamole .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity IC50/EC50 Values Notes
CDK9 InhibitionIC50 ~ 7.2 nMPotent inhibition leading to reduced cell proliferation
hDHODH InhibitionIC50 ~ 1.2 nMLow toxicity; effective in AML models
Antiviral ActivityNot specifiedPotential for use against viral infections

Properties

Molecular Formula

C15H15FN6

Molecular Weight

298.32 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H15FN6/c16-12-3-1-2-4-13(12)21-5-7-22(8-6-21)15-11-9-19-20-14(11)17-10-18-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

QRKLUICYAXZGJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.